N-[(1S)-2-[[(1R)-1-(aminomethyl)-2-methyl-propyl]amino]-1-methyl-ethyl]-4-tert-butyl-benzenesulfonamide;2,2,2-trifluoroacetic acid
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Overview
Description
N-[(1S)-2-[[(1R)-1-(aminomethyl)-2-methyl-propyl]amino]-1-methyl-ethyl]-4-tert-butyl-benzenesulfonamide;2,2,2-trifluoroacetic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a sulfonamide group, a tert-butyl group, and a trifluoroacetic acid moiety. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-2-[[(1R)-1-(aminomethyl)-2-methyl-propyl]amino]-1-methyl-ethyl]-4-tert-butyl-benzenesulfonamide;2,2,2-trifluoroacetic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-tert-butylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a chiral amine to introduce the stereochemistry at the nitrogen atoms. The final step involves the addition of trifluoroacetic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-2-[[(1R)-1-(aminomethyl)-2-methyl-propyl]amino]-1-methyl-ethyl]-4-tert-butyl-benzenesulfonamide;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions
Properties
Molecular Formula |
C22H35F6N3O6S |
---|---|
Molecular Weight |
583.6 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2R)-1-amino-3-methylbutan-2-yl]amino]propan-2-yl]-4-tert-butylbenzenesulfonamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H33N3O2S.2C2HF3O2/c1-13(2)17(11-19)20-12-14(3)21-24(22,23)16-9-7-15(8-10-16)18(4,5)6;2*3-2(4,5)1(6)7/h7-10,13-14,17,20-21H,11-12,19H2,1-6H3;2*(H,6,7)/t14-,17-;;/m0../s1 |
InChI Key |
QKYDKRDYRGKFOT-YHOFXEKLSA-N |
Isomeric SMILES |
C[C@@H](CN[C@@H](CN)C(C)C)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(CN)NCC(C)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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